1-(1H-benzimidazol-2-yl)-2-chloroethanone

Descripción

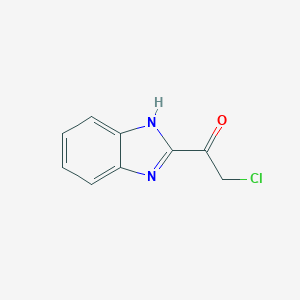

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 1h Benzimidazol 2 Yl 2 Chloroethanone and Analogues

Direct Synthesis Approaches for Benzimidazolyl-Chloroethanones

The most established route to 1-(1H-benzimidazol-2-yl)-2-chloroethanone is not a single direct reaction but a sequential process involving the formation and subsequent halogenation of an acetyl-substituted benzimidazole (B57391) precursor.

Condensation Reactions Utilizing Benzimidazole Precursors

The primary strategy for synthesizing the core structure of the target molecule involves the Phillips condensation reaction to create a suitable precursor, followed by oxidation. The synthesis begins with the condensation of o-phenylenediamine (B120857) with lactic acid. This reaction, typically carried out in the presence of a mineral acid like 4N hydrochloric acid, yields 2-(α-hydroxyethyl)benzimidazole. This intermediate is then oxidized to form the crucial synthon, 2-acetylbenzimidazole (B97921). biointerfaceresearch.com

The final step in this pathway is the α-chlorination of the methyl group of 2-acetylbenzimidazole. While specific documented examples of this direct chlorination are not widely reported, the transformation can be achieved using standard organic chemistry protocols for the α-halogenation of ketones. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for this purpose, leading to the formation of the final product, this compound. It is noteworthy that studies on the related α-bromination of 2-acetylbenzimidazole have shown some resistance to this reaction, suggesting that the halogenation step may require carefully optimized conditions. biointerfaceresearch.com

Investigation of Optimal Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. For the initial Phillips condensation, heating the reactants in a dilute mineral acid is the standard procedure. The subsequent oxidation of 2-(α-hydroxyethyl)benzimidazole to 2-acetylbenzimidazole has been the subject of more detailed optimization studies. biointerfaceresearch.com

Various oxidizing agents have been investigated, with potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid providing the highest reported yield of 72%. Other effective oxidants include a mixture of hydrogen peroxide and glacial acetic acid, and ceric ammonium (B1175870) nitrate (B79036) (CAN). A critical aspect of this step is the careful neutralization of the acidic reaction medium with ammonia (B1221849) to ensure efficient product isolation. biointerfaceresearch.com

For the final α-chlorination step, the choice of reagent and conditions is key to achieving high selectivity. The reaction of a ketone enolate with a positive chlorine source like p-toluenesulfonyl chloride is a known method for regioselective chlorination at the less substituted carbon. Other reagents commonly used include sulfuryl chloride, which can react via a free-radical or an acid-catalyzed ionic mechanism.

Novel Synthetic Routes and Enhancements

To improve the efficiency, reduce reaction times, and align with the principles of green chemistry, modern synthetic techniques such as microwave-assisted synthesis have been applied to the preparation of benzimidazole derivatives.

Microwave-Assisted Synthesis Techniques for Improved Efficiency

Microwave-assisted synthesis has proven to be a highly effective method for accelerating the formation of the benzimidazole ring, which is the foundational step in producing the target molecule. The condensation of o-phenylenediamine with various carboxylic acids under microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.net This technique is also applicable to the synthesis of derivatives from the 2-acetylbenzimidazole precursor, such as in the formation of benzimidazolyl chalcones, where microwave irradiation shortens reaction times and simplifies workup procedures. biointerfaceresearch.com One study demonstrated the microwave-induced reaction between a substituted o-phenylenediamine and lactic acid to form the key 2-acetylbenzimidazole precursor after a subsequent oxidation step.

Exploration of Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. While MCRs are widely used for generating diverse libraries of benzimidazole-based compounds, a specific one-pot MCR for the direct synthesis of 2-acetylbenzimidazole or this compound is not prominently featured in the literature. Existing MCRs in this field typically yield different scaffolds, such as 2-aminothiophene-linked benzimidazoles or complex fused heterocyclic systems. researchgate.netnih.gov The development of an MCR strategy for 2-acylbenzimidazoles remains an area for future exploration.

Mechanistic Insights into Formation Reactions of Benzimidazolyl-Substituted Ethanones

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The formation of the 2-acetylbenzimidazole precursor via the Phillips condensation proceeds through a well-understood pathway. Initially, one of the amino groups of o-phenylenediamine is acylated by lactic acid under acidic conditions. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The resulting cyclic intermediate then undergoes dehydration to form the aromatic benzimidazole ring.

The final chlorination of the 2-acetylbenzimidazole precursor to yield this compound follows a different mechanism. When using a reagent like sulfuryl chloride (SO₂Cl₂), the reaction can proceed via two main pathways. In the presence of a radical initiator or UV light, a free-radical chain reaction occurs. Alternatively, under acidic conditions, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic chlorine of the chlorinating agent to yield the α-chloro ketone and regenerate the acid catalyst.

Synthesis of Key Benzimidazole Derivatives and Analogues for Comparative Studies

The synthesis of this compound and its analogues relies on versatile and well-established methodologies in heterocyclic chemistry. The strategic construction of these molecules typically begins with the formation of the core benzimidazole scaffold, followed by functionalization at the 2-position to introduce the acetyl group, which can then be further modified. This section details the synthetic pathways for key benzimidazole precursors and analogues, providing a comparative analysis of different strategies.

The foundational step in many synthetic routes is the construction of the benzimidazole ring system. A prevalent and widely adopted method is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govijariie.comnih.gov This approach, often referred to as the Phillips condensation, typically requires acidic conditions and heat. researchgate.net Various catalysts and reaction conditions have been explored to optimize this process, enhancing yields and minimizing reaction times. nih.govrsc.org For instance, silica-supported periodic acid has been effectively used as a catalyst for the condensation of o-phenylenediamines with aryl aldehydes, offering mild reaction conditions and high yields. nih.gov Similarly, catalysts like ammonium chloride have been employed for the reaction between o-phenylenediamine and various aromatic acids. semanticscholar.org

Table 1: Comparative Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

| Reactant | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Ammonium Chloride, 80-90°C | 2-Aryl/Alkyl Benzimidazoles | 72-90% | semanticscholar.org |

| Aryl Aldehydes | Silica Supported Periodic Acid (H5IO6-SiO2) | 2-Aryl Benzimidazoles | Good to Excellent | nih.gov |

| Formic Acid | Heating at 100°C | Benzimidazole (unsubstituted) | Not specified | slideshare.net |

| Aldehydes | Supported Gold Nanoparticles (Au/TiO2), Ambient Temp. | 2-Aryl/Alkyl Benzimidazoles | High | nih.gov |

| Aldehydes | p-Toluenesulfonic acid, Solvent-free grinding | 1,2-Disubstituted Benzimidazoles | High | rsc.org |

A crucial intermediate for the synthesis of the target compound and its analogues is 2-acetylbenzimidazole. biointerfaceresearch.com One established route to this compound involves the reaction of o-phenylenediamine with lactic acid under Phillips' conditions to yield 2-(α-hydroxyethyl)benzimidazole. researchgate.net This intermediate is then oxidized using an acidic dichromate solution to afford 2-acetylbenzimidazole. researchgate.net Alternative attempts to synthesize 2-acetylbenzimidazole, such as the direct reaction of o-phenylenediamine with pyruvic acid, have been reported to predominantly yield other products like 3-methylbenzo-1H-dihydropyrazine-2-one. researchgate.net

Once 2-acetylbenzimidazole is obtained, it serves as a versatile synthon for a wide array of derivatives. biointerfaceresearch.com The active methyl group and the carbonyl function are reactive sites for various transformations. A significant class of analogues, benzimidazole chalcones, are synthesized via the Claisen-Schmidt condensation of 2-acetylbenzimidazole with various substituted aryl aldehydes. biointerfaceresearch.com These reactions broaden the scope of accessible analogues for comparative studies.

Further derivatization of 2-acetylbenzimidazole can lead to diverse heterocyclic systems. For example, its reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) produces the corresponding semicarbazone and thiosemicarbazone. nih.gov These intermediates can be cyclized to form more complex structures. The semicarbazone, upon treatment with selenium dioxide or thionyl chloride, yields 2-(1,2,3-selenadiazole-4-yl)benzimidazole and 2-(1,2,3-thiadiazole-4-yl)benzimidazole, respectively. nih.gov The chalcones derived from 2-acetylbenzimidazole can also be condensed with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to produce pyrazoline-substituted benzimidazoles. nih.gov

The synthesis of the target molecule, this compound, can be achieved from the 2-acetylbenzimidazole precursor. This transformation involves a standard alpha-halogenation of the ketone, a fundamental reaction in organic synthesis. While direct literature on this specific conversion is sparse, it can be accomplished using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under appropriate conditions. This step introduces the reactive chloroethyl moiety, which is a key feature of the target compound.

Table 2: Synthesis of Analogues from 2-Acetylbenzimidazole

| Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Aryl Aldehydes | Claisen-Schmidt Condensation | Benzimidazole Chalcones | biointerfaceresearch.com |

| Thiosemicarbazide | Condensation | Benzimidazole Thiosemicarbazone | nih.gov |

| Semicarbazide | Condensation | Benzimidazole Semicarbazone | nih.gov |

| Benzimidazole Chalcones + Hydrazine Hydrate | Cyclocondensation | 2-(Pyrazolin-3-yl)benzimidazoles | nih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | Alpha-chlorination | This compound | *Inferred common synthetic route |

These varied synthetic strategies allow for the creation of a library of benzimidazole derivatives. By modifying the substituents on the initial o-phenylenediamine or the aldehyde used in condensation reactions, researchers can systematically alter the electronic and steric properties of the final compounds for comparative analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is expected to reveal distinct signals corresponding to each unique proton environment. The benzimidazole (B57391) ring system, due to tautomerism, may present a simplified spectrum for the aromatic protons. arabjchem.org The key expected signals include a singlet for the N-H proton, multiplets for the aromatic protons on the benzene (B151609) ring, and a singlet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl and chlorine atom.

The chemical shift (δ) of the N-H proton is typically observed far downfield and can be broad. The aromatic protons (H-4, H-5, H-6, H-7) are expected to appear in the range of δ 7.3–7.8 ppm. The methylene protons (H-8) are significantly deshielded by the adjacent electron-withdrawing carbonyl group and chlorine atom, leading to a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | ~12.5 - 13.5 | Singlet (broad) | 1H |

| H-4 / H-7 | ~7.6 - 7.8 | Multiplet | 2H |

| H-5 / H-6 | ~7.3 - 7.5 | Multiplet | 2H |

Note: Predicted values are based on analyses of similar benzimidazole structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the carbonyl carbon, the carbons of the benzimidazole ring, and the methylene carbon.

The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum (δ 185-195 ppm). The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, also appears significantly downfield. The aromatic carbons will resonate in the typical range of δ 110-145 ppm. The methylene carbon (C-8), bonded to a chlorine atom, will appear in the aliphatic region but will be shifted downfield due to the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188 |

| C-2 | ~148 |

| C-3a / C-7a | ~135 - 143 |

| C-4 / C-7 | ~124 - 126 |

| C-5 / C-6 | ~112 - 120 |

Note: The rapid N-H tautomerism in the benzimidazole ring can lead to the observation of fewer signals for the aromatic carbons than the total number present, with C-4/C-7 and C-5/C-6 appearing as equivalent pairs. arabjchem.org

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. epfl.chemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-4 with H-5, and H-6 with H-7), confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). emerypharma.com This technique would definitively link the proton signals of the methylene group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~47 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connectivity (two- or three-bond ¹H-¹³C couplings) and is particularly useful for assigning quaternary (non-protonated) carbons. epfl.ch Key expected correlations would include:

The methylene protons (H-8) to the carbonyl carbon (C=O).

The methylene protons (H-8) to the C-2 carbon of the benzimidazole ring.

The aromatic protons (H-4/H-7) to the quaternary carbons C-3a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. slideshare.net While less critical for this relatively rigid structure, NOESY could confirm the proximity of the methylene protons (H-8) to the aromatic proton at the H-7 position.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Benzimidazole N-H | 3100 - 3300 | Medium, Broad |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic C-H (CH₂) | 2850 - 3000 | Weak |

| C=O Stretch | Ketone C=O | 1680 - 1700 | Strong |

| C=N / C=C Stretch | Benzimidazole Ring | 1580 - 1620 | Medium-Strong |

The N-H stretching vibration appears as a broad band due to hydrogen bonding. nih.gov The most prominent feature is typically the strong absorption from the carbonyl (C=O) group. researchgate.net The presence of bands in the 1580-1620 cm⁻¹ region confirms the conjugated system of the benzimidazole ring.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₉H₇ClN₂O).

The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. uab.edu Therefore, the mass spectrum would show two peaks for the molecular ion: one at m/z corresponding to the ³⁵Cl isotope (M⁺) and another peak two mass units higher (M+2)⁺ with approximately one-third the intensity.

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the CH₂Cl group, resulting in a [C₈H₅N₂O]⁺ fragment.

Loss of Chloromethyl Radical: Cleavage to lose the •CH₂Cl radical.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions.

Fragmentation of the Benzimidazole Ring: Characteristic cleavage patterns for the benzimidazole core structure. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion / Fragment | Notes |

|---|---|---|

| 194 / 196 | [M]⁺ | Molecular ion, showing a ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 145 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group via alpha-cleavage. |

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystallographic Data for the Analogue Compound 1-(1H-Benzimidazol-2-yl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | researchgate.net |

| Molecular Weight | 160.17 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.7270 (16) | researchgate.net |

| b (Å) | 7.102 (2) | researchgate.net |

| c (Å) | 10.322 (3) | researchgate.net |

| α (°) | 95.493 (4) | researchgate.net |

| β (°) | 94.159 (4) | researchgate.net |

| γ (°) | 108.960 (4) | researchgate.net |

| V (ų) | 392.81 (19) | researchgate.net |

This data for a related compound illustrates the type of detailed structural information obtained from X-ray diffraction analysis.

Chemical Reactivity and Mechanistic Investigations of 1 1h Benzimidazol 2 Yl 2 Chloroethanone

Nucleophilic Reactivity of the Chloroethanone Moiety

The primary site of nucleophilic attack on 1-(1H-benzimidazol-2-yl)-2-chloroethanone is the highly reactive α-carbon of the chloroethanone group. The presence of the electron-withdrawing carbonyl group and the chlorine atom makes this carbon atom highly electrophilic and susceptible to reaction with a wide range of nucleophiles.

The reaction of aldehydes and ketones with nitrogen-based nucleophiles like primary amines leads to the formation of imines, also known as Schiff bases. nih.govlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org In the case of this compound, the carbonyl carbon is the electrophilic center that is attacked by the nucleophilic nitrogen of the amine.

Hydrazines and their derivatives are also potent nitrogen nucleophiles that react with carbonyl compounds to yield hydrazones. nih.gov Specifically, the reaction of 2-acetylbenzimidazole (B97921) with thiosemicarbazide (B42300) and semicarbazide (B1199961) results in the formation of the corresponding thiosemicarbazone and semicarbazone, respectively. nih.gov The condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various benzaldehydes produces 1H-benzimidazole-2-yl hydrazone derivatives. nih.gov These reactions underscore the susceptibility of the carbonyl group in benzimidazole (B57391) derivatives to attack by nitrogen nucleophiles.

The general mechanism for imine formation involves a series of steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

A similar mechanism is followed in the formation of hydrazones.

| Nucleophile | Product Type | Key Features |

|---|---|---|

| Primary Amines | Imine (Schiff Base) | Acid-catalyzed, elimination of water. nih.govlibretexts.org |

| Hydrazines | Hydrazone | Condensation reaction. nih.govnih.gov |

| Thiosemicarbazide | Thiosemicarbazone | Reaction with the carbonyl group of 2-acetylbenzimidazole. nih.gov |

| Semicarbazide | Semicarbazone | Reaction with the carbonyl group of 2-acetylbenzimidazole. nih.gov |

The chloroethanone moiety of this compound is also susceptible to attack by oxygen-containing nucleophiles, such as alkoxides and phenoxides. In a related reaction, the treatment of a 1,2,4-triazole (B32235) derivative with 2-chloro-1-(2,4-dichlorophenyl)ethanone in the presence of sodium ethoxide and absolute ethanol (B145695) leads to a nucleophilic substitution product. researchgate.net This suggests that this compound would likely react in a similar manner with sodium ethoxide, where the ethoxide ion displaces the chloride ion in an SN2 reaction. The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol also proceeds via an SN2 mechanism. researchgate.net

The general reaction with an alkoxide would proceed as follows:

The alkoxide ion (RO⁻) acts as a nucleophile.

It attacks the electrophilic carbon atom bearing the chlorine atom.

The chloride ion is displaced as the leaving group, resulting in the formation of an α-alkoxyketone.

The presence of a strong base like sodium ethoxide can also lead to elimination reactions if there is a hydrogen atom on the β-carbon. doubtnut.com

Sulfur-containing nucleophiles are known to be highly reactive towards α-haloketones. Thiols and their corresponding thiolates are potent nucleophiles that readily displace the halide in such systems. youtube.com A common and useful sulfur nucleophile is thiourea (B124793). The reaction of an alkyl halide with thiourea results in the formation of an alkyl isothiourea salt, which can then be hydrolyzed to a thiol. doubtnut.com This method is often preferred over using hydrosulfide (B80085) anion to avoid the formation of sulfide (B99878) byproducts. doubtnut.com

In the context of this compound, a reaction with thiourea would be expected to proceed via nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, leading to the formation of an S-alkylated isothiourea salt. This intermediate can then be further manipulated, for instance, through hydrolysis or cyclization.

The high nucleophilicity of sulfur compounds is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. youtube.com This makes sulfur nucleophiles particularly effective in SN2 reactions.

Carbon-based nucleophiles, such as Grignard reagents, organolithium reagents, and enolates, are fundamental in the formation of new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

Grignard and Organolithium Reagents: These organometallic reagents are strong nucleophiles and bases. libretexts.orgmasterorganicchemistry.com They readily add to the carbonyl group of aldehydes and ketones to form alcohols upon acidic workup. masterorganicchemistry.comleah4sci.comumkc.edu It is expected that this compound would react with Grignard or organolithium reagents at the carbonyl carbon. The reaction would proceed via nucleophilic addition to the carbonyl, forming a magnesium or lithium alkoxide intermediate, which is then protonated to yield a tertiary alcohol. masterorganicchemistry.com However, the presence of the acidic N-H proton on the benzimidazole ring could complicate the reaction, as these strong bases can deprotonate the imidazole (B134444) nitrogen. libretexts.org

Enolates: Enolates are another important class of carbon nucleophiles. bham.ac.uk They are typically generated by treating a carbonyl compound with a suitable base. bham.ac.uk The resulting enolate can then react with an electrophile. libretexts.org In a reaction with this compound, an enolate would likely attack the electrophilic carbon bearing the chlorine atom in an SN2 fashion, leading to a 1,4-dicarbonyl compound. Enolates are considered soft nucleophiles and tend to react at the carbon of an α,β-unsaturated system, but in the case of an α-haloketone, the substitution reaction is a common pathway. bham.ac.uk

| Nucleophile | Expected Product Type | Key Considerations |

|---|---|---|

| Grignard Reagents (RMgX) | Tertiary Alcohol | Potential for deprotonation of the benzimidazole N-H. libretexts.org |

| Organolithium Reagents (RLi) | Tertiary Alcohol | Potential for deprotonation of the benzimidazole N-H. libretexts.org |

| Enolates | 1,4-Dicarbonyl Compound | SN2 displacement of the chloride. bham.ac.uk |

Electrophilic Behavior and Potential Electrophilic Sites on the Benzimidazole Nucleus

While the chloroethanone moiety is the primary electrophilic site for nucleophilic attack, the benzimidazole ring itself can undergo electrophilic substitution reactions. The benzimidazole ring system is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic attack. chemicalbook.com The N1 position of the benzimidazole ring is pyrrole-like and π-excessive, while the N3 position is pyridine-like and π-deficient. chemicalbook.com

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are another class of electrophilic aromatic substitution. libretexts.orgwikipedia.org These reactions typically require a Lewis acid catalyst, such as aluminum chloride. wikipedia.org The application of Friedel-Crafts reactions to this compound would likely result in substitution on the benzene (B151609) portion of the benzimidazole nucleus. The directing effects of the fused imidazole ring and the deactivating nature of the 2-acyl substituent would determine the position of substitution.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. rsc.org By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of reactivity descriptors. For 1-(1H-benzimidazol-2-yl)-2-chloroethanone, DFT calculations are essential for building a fundamental understanding of its stability and chemical behavior. Studies on various benzimidazole (B57391) derivatives consistently employ DFT methods, such as B3LYP, to achieve results that correlate well with experimental data. nih.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. nih.gov Using DFT, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the lowest energy conformation, or ground state, is found. mdpi.com

This process is particularly important for understanding the molecule's conformational landscape, which arises from the rotation around single bonds, such as the bond connecting the chloroethanone group to the benzimidazole ring. researchgate.net By performing a potential energy surface (PES) scan, where the energy is calculated at incremental rotations of this bond, researchers can identify the most stable conformers and the energy barriers between them. researchgate.net This provides insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond. | ~1.22 Å |

| C-Cl Bond Length | Length of the carbon-chlorine single bond. | ~1.79 Å |

| N-H Bond Length | Length of the nitrogen-hydrogen bond in the imidazole (B134444) ring. | ~1.01 Å |

| C-C-N-C Dihedral Angle | Torsion angle defining the orientation of the ethanone (B97240) group relative to the imidazole ring. | Variable (defines conformers) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netpku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be attacked by electrophiles. unesp.br Conversely, the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals, revealing the most probable sites for chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. nih.gov The MEP map is color-coded: regions of negative potential (electron-rich) are typically shown in red, indicating sites prone to electrophilic attack, while regions of positive potential (electron-poor) are shown in blue, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would likely show significant negative potential around the carbonyl oxygen and the sp²-hybridized nitrogen of the imidazole ring, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov Conversely, the hydrogen atom on the imidazole nitrogen (N-H) and the aromatic protons would exhibit positive potential, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. cam.ac.uk

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N3 | π(C2-N1) | Intramolecular charge transfer | Significant |

| LP(2) O12 | σ(C11-C2) | Hyperconjugation | Moderate |

| π(C4-C5) | π*(C6-C7) | π-electron delocalization | Significant |

Note: Atom numbering is hypothetical. LP denotes a lone pair.

DFT calculations are also highly effective at predicting spectroscopic properties, which can be used to validate both the computational method and the experimental characterization of a compound. researchgate.net By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a constant factor to correct for systematic errors, and the resulting spectrum can be compared directly with experimental data to aid in the assignment of vibrational modes, such as the characteristic C=O, N-H, and C-Cl stretching frequencies. nih.gov

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate the nuclear magnetic resonance (NMR) shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net Comparing these theoretical shifts with experimental spectra helps confirm the molecular structure and assign specific resonances. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules or a biological receptor, to generate a trajectory of how the molecule moves, vibrates, and changes its conformation. nih.gov

For this compound, an MD simulation could reveal the accessible conformational space, particularly the flexibility of the chloroethanone side chain, in an aqueous environment. acs.org It would also provide insights into intermolecular interactions, such as the formation and breaking of hydrogen bonds with water molecules. niscpr.res.in When studying the interaction of this compound with a biological target like an enzyme, MD simulations are crucial for assessing the stability of the ligand-protein complex and understanding the key interactions that govern binding affinity. nih.govresearchgate.net

The computational investigation of this compound through DFT calculations and MD simulations provides a comprehensive, atomistic-level understanding of its properties. These theoretical methods illuminate the molecule's stable geometry, electronic structure, and sites of chemical reactivity. FMO and MEP analyses offer predictive insights into its reaction mechanisms, while NBO analysis details the intramolecular interactions that confer stability. Furthermore, the prediction of spectroscopic parameters serves as a vital link between theory and experiment. Finally, MD simulations bridge the gap between a static molecular picture and its dynamic behavior in a realistic environment. Together, these computational studies form a powerful approach to characterizing novel chemical entities and guiding future experimental work.

Advanced Computational Spectroscopy (e.g., ECD, VCD)

Advanced computational spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by a molecule. When combined with quantum chemical calculations, ECD and VCD can provide a detailed three-dimensional picture of a molecule's structure in solution.

For a molecule to be studied by ECD or VCD, it must be chiral, meaning it is non-superimposable on its mirror image. In the case of this compound, the molecule itself is not chiral. Therefore, computational studies focusing on ECD and VCD are not applicable as there would be no differential absorption of circularly polarized light to measure or compute. The absence of a stereocenter means that the molecule does not have enantiomers, which are the subject of chiroptical spectroscopy studies.

Nonlinear Optical (NLO) Property Investigations via Hyperpolarizability Studies

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using computational quantum mechanical methods. Benzimidazole derivatives, in general, have been investigated for their NLO properties due to their extended π-electron systems, which can lead to significant hyperpolarizabilities.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response. Computational studies, typically employing Density Functional Theory (DFT), are used to predict the hyperpolarizability of molecules. These calculations involve optimizing the molecular geometry and then computing the electronic properties, including the dipole moment (μ) and the components of the hyperpolarizability tensor.

While the potential for NLO properties exists within the broader class of benzimidazole derivatives, specific computational studies on the hyperpolarizability of this compound have not been reported in the surveyed scientific literature. Therefore, no specific data on its dipole moment, polarizability, or first hyperpolarizability can be presented. The table below is a template that would be used to present such data if it were available from research studies.

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

| First Hyperpolarizability (β) in esu | Data not available |

Future computational investigations would be necessary to determine the NLO properties of this compound and to ascertain its potential for use in NLO applications. Such studies would involve calculating the components of the hyperpolarizability tensor and comparing them to well-known NLO materials to gauge its relative efficiency.

Applications As a Versatile Synthetic Building Block in Organic Synthesis

Design and Synthesis of Novel Benzimidazole-Fused Heterocyclic Systems

The strategic positioning of reactive functional groups in 1-(1H-benzimidazol-2-yl)-2-chloroethanone makes it an excellent precursor for the synthesis of novel benzimidazole-fused heterocyclic systems. The presence of the N-H group in the imidazole (B134444) ring and the electrophilic chloroacetyl moiety allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the benzimidazole (B57391) core.

One of the most prominent examples of this application is the synthesis of pyrimido[1,2-a]benzimidazoles. While direct synthesis from this compound is not extensively documented, the closely related 2-aminobenzimidazoles are widely used for this purpose. These reactions typically involve condensation with β-dicarbonyl compounds or their equivalents to construct the pyrimidine (B1678525) ring fused to the benzimidazole nucleus nih.govrsc.orgnih.gov. For instance, the reaction of 2-aminobenzimidazole (B67599) with β-keto esters can be facilitated by microwave activation to yield pyrimido[1,2-a]benzimidazol-4-one derivatives in high yields and short reaction times nih.gov. This highlights the potential of derivatives of this compound, such as the corresponding amine, to serve as precursors to these valuable fused systems.

The general strategy involves the initial formation of an intermediate by reaction of the amino group of 2-aminobenzimidazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. Various catalysts, including Lewis acids and ionic liquids, have been employed to promote these transformations nih.govrsc.org.

Facilitation of Diverse Heterocyclic Framework Construction (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Triazoles)

The reactivity of the chloroacetyl group in this compound allows for its use as a versatile synthon for the construction of a variety of five- and six-membered heterocyclic rings.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from this compound has been demonstrated through a multi-step sequence. The initial step involves the nucleophilic substitution of the chlorine atom with hydrazine (B178648) to form the corresponding acetohydrazide. This intermediate can then undergo cyclization with a suitable three-carbon unit, such as ethyl acetoacetate, to furnish a pyrazolone (B3327878) ring attached to the benzimidazole core. Further derivatization of the pyrazolone can lead to a diverse range of substituted pyrazoles.

Isoxazoles: The construction of the isoxazole (B147169) ring typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) youtube.comnih.gov. The ketone functionality in this compound, being part of a β-keto chloride, presents a suitable starting point for isoxazole synthesis. Reaction with hydroxylamine could, in principle, lead to the formation of an oxime at the carbonyl group, followed by an intramolecular nucleophilic attack of the oxime oxygen on the carbon bearing the chlorine atom to effect cyclization and form the isoxazole ring. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the general synthetic strategies for isoxazoles from β-dicarbonyl compounds are well-established researchgate.netnih.gov.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species researchgate.netsemanticscholar.org. The chloroacetyl group of this compound can be transformed into various functionalities that can then participate in pyrimidine ring formation. For instance, the ketone can be a part of a chalcone-like intermediate, which is a common precursor for pyrimidine synthesis. The reaction of 1-(1H-benzimidazol-2-yl)ethanone with an appropriate aldehyde would yield a chalcone, which can then be cyclized with guanidine (B92328) or urea (B33335) to form a pyrimidine ring researchgate.net.

Triazoles: The synthesis of triazoles can be achieved through various routes, including the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne nih.govfrontiersin.orgnih.gov. To utilize this compound for triazole synthesis, it would need to be converted into a precursor containing either an azide or an alkyne functionality. For example, the chlorine atom could be substituted with sodium azide to introduce the azide group, which could then react with a suitable alkyne to form a 1,2,3-triazole ring. Alternatively, derivatization of the acetyl group could introduce an alkyne moiety for subsequent cycloaddition with an azide.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its incorporation into more complex and biologically relevant molecules. The benzimidazole moiety itself is a key pharmacophore found in numerous approved drugs, and the reactive handle provided by the chloroacetyl group allows for the attachment of this privileged scaffold to other molecular fragments.

For instance, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin-dependent kinase 1 (CDK1) inhibitor, highlights the role of benzimidazole derivatives in the construction of complex bioactive molecules nih.gov. While the exact synthesis of this complex molecule does not start from this compound, it showcases the importance of the 2-substituted benzimidazole core in designing molecules with intricate architectures and significant biological activity. The chloroethanone derivative serves as a valuable starting material for introducing the benzimidazole unit into such complex structures through various coupling and cyclization strategies.

Furthermore, the derivatization of the chloroacetyl group can be used to link the benzimidazole core to other pharmacophores, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. This approach is a common strategy in drug discovery to explore new chemical space and identify novel therapeutic agents.

Derivatization Strategies for Tailored Molecular Structures and Functionalities

The chemical reactivity of this compound allows for a wide range of derivatization strategies, enabling the synthesis of a library of compounds with tailored molecular structures and functionalities. These derivatizations can target the chloroacetyl group, the benzimidazole ring, or both.

A common and straightforward derivatization involves the nucleophilic substitution of the chlorine atom. A variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, can be employed to introduce diverse substituents at this position. For example, the reaction of 2-chloromethyl-1H-benzimidazole, a closely related compound, with various aromatic amines and heterocycles has been reported to yield a series of derivatives with potential antifungal activity researchgate.net. This strategy can be directly applied to this compound to generate a wide array of new chemical entities.

The ketone functionality of the chloroacetyl group also offers opportunities for derivatization. It can undergo reactions such as reduction to an alcohol, conversion to an oxime, or reaction with Grignard reagents to introduce new carbon-carbon bonds. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity.

Furthermore, the benzimidazole ring itself can be derivatized. The N-H proton of the imidazole ring can be substituted with various groups, such as alkyl or benzyl (B1604629) groups, by reaction with appropriate electrophiles in the presence of a base researchgate.netnih.gov. This N-alkylation can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds.

Below is a table summarizing some of the potential derivatization strategies for this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted 2-amino/thio/alkoxy-ethanones |

| N-Alkylation | Alkyl halides, Base | N-alkylated benzimidazole derivatives |

| Ketone Reduction | NaBH4, LiAlH4 | 2-chloro-1-(1H-benzimidazol-2-yl)ethanol |

| Oxime Formation | Hydroxylamine | This compound oxime |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Grignard Reaction | Grignard reagents | Tertiary alcohols |

These derivatization strategies provide a powerful tool for medicinal chemists to fine-tune the properties of the lead compound and optimize its biological activity, selectivity, and pharmacokinetic profile.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of the 1-(1H-Benzimidazol-2-yl)-2-chloroethanone Scaffold

The this compound scaffold presents multiple sites for structural modification to explore the SAR and optimize biological activity. These modifications typically target three main regions: the benzimidazole (B57391) ring, the keto-ethyl linker, and the terminal chlorine atom.

Benzimidazole Ring Modifications: The benzimidazole nucleus is a key pharmacophore, and its substitution pattern significantly impacts activity. cbijournal.com Modifications often involve introducing various substituents at the N-1 position and on the benzene (B151609) ring (positions 4, 5, 6, and 7). For instance, substituting the N-1 position with benzyl (B1604629) groups has been explored to enhance lipophilicity and potentially improve cell permeability. researchgate.net The electronic nature of substituents on the benzene ring, whether electron-donating or electron-withdrawing, can modulate the pKa of the imidazole (B134444) nitrogen and influence hydrogen bonding capabilities.

Linker Modifications: The keto-ethyl linker plays a crucial role in positioning the pharmacophoric elements correctly within the target's binding site. Modifications can include altering the length of the alkyl chain, introducing rigidity, or replacing the ketone group with other functionalities like amides or sulfonamides. These changes can affect the molecule's flexibility and conformational preferences, thereby influencing its binding affinity.

Terminal Group Modifications: The chloro group in the ethanone (B97240) moiety is a reactive handle, making the compound an alkylating agent. This reactivity is often key to its mechanism of action, involving covalent bond formation with nucleophilic residues in the target protein. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or different leaving groups allows for the fine-tuning of this reactivity. Alternatively, replacing the chloroethanone moiety with non-covalent warheads can switch the mechanism of action entirely.

Systematic synthesis and biological evaluation of these modified compounds have generated extensive SAR data, providing a roadmap for designing new derivatives with improved potency and target selectivity. ijpcbs.comnih.gov

Influence of Substituent Effects on Chemical Reactivity and Ligand Binding

The nature and position of substituents on the benzimidazole ring profoundly influence the compound's electronic properties, which in turn affect its chemical reactivity and ability to bind to target proteins.

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro or halogen atoms on the benzimidazole ring can increase the acidity of the N-H proton and enhance the electrophilicity of the chloroethanone carbonyl carbon. This can lead to stronger interactions with the biological target. Conversely, electron-donating groups (EDGs) such as methyl or methoxy (B1213986) groups can increase the electron density on the ring system, potentially enhancing pi-stacking interactions with aromatic residues in the binding pocket. Studies on various benzimidazole derivatives have shown that the introduction of EWGs can lead to improved interaction profiles. aip.org

Steric Effects: The size and shape of substituents (steric bulk) are critical for fitting into the binding pocket of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals contacts for high affinity. The SAR of pyrimido-benzimidazoles, for example, has shown that the position of methyl groups can be unfavorable for kinase inhibition, highlighting the importance of steric factors. nih.gov

Table 1: Influence of Substituents on Benzimidazole Scaffold Activity

| Modification Site | Substituent Type | General Effect on Activity | Rationale |

| Benzimidazole Ring (N-1) | Alkyl/Aryl Groups | Variable; can increase or decrease activity | Alters lipophilicity, steric bulk, and potential for pi-stacking interactions. |

| Benzimidazole Ring (C5/C6) | Electron-Withdrawing (e.g., -NO₂, -Cl) | Often increases activity | Enhances electrophilicity of the scaffold and potential for hydrogen bonding. aip.org |

| Benzimidazole Ring (C5/C6) | Electron-Donating (e.g., -CH₃, -OCH₃) | Variable; can enhance pi-stacking | Increases electron density of the aromatic system. |

| Chloroethanone Moiety | Halogen Substitution (F, Br, I for Cl) | Modulates reactivity | Alters the leaving group ability and the electrophilicity of the adjacent carbon. |

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools in drug discovery, providing deep insights into SAR and guiding the design of novel compounds. These in silico techniques offer a time- and cost-effective way to predict the biological activity of new molecules before their synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. researchgate.net For benzimidazole derivatives, pharmacophore models have been developed to understand the key interaction points required for activity against various targets like protein kinases and estrogen receptors. researchgate.netplantarchives.org

A typical pharmacophore model for a benzimidazole-based inhibitor might include:

An aromatic ring feature corresponding to the benzimidazole core.

One or two hydrogen bond acceptor features, often associated with the imidazole nitrogens or the carbonyl oxygen.

A hydrogen bond donor feature from the N-H of the imidazole ring.

A hydrophobic feature, which could be an alkyl or aryl substituent.

These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits with the desired structural features. nih.govmdpi.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the potency of unsynthesized molecules. biointerfaceresearch.com

For benzimidazole derivatives, 2D and 3D-QSAR models have been successfully developed. chalcogen.ronih.gov Descriptors used in these models often include:

Topological descriptors: Related to molecular connectivity.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Like molecular volume and surface area.

These models have demonstrated good predictive power, helping to prioritize which new analogs to synthesize and test, thereby streamlining the drug discovery process. biointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. ijpsr.com This method is widely used to study the interactions of benzimidazole derivatives with their biological targets, such as DNA gyrase, topoisomerase II, and various kinases. ijpsjournal.comnih.gov

Docking studies can reveal:

The binding conformation of the ligand.

Key amino acid residues involved in the interaction.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). aip.org

For example, docking studies of benzimidazole derivatives into the active sites of enzymes have helped to explain the observed SAR. Compounds with substituents that can form additional hydrogen bonds or hydrophobic interactions with the protein typically show higher activity. ijpsjournal.comsemanticscholar.org This information is invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.

Mechanistic Understanding of Molecular Interactions at the Ligand-Target Interface (e.g., Tubulin Polymerization Inhibition)

One of the well-established mechanisms of action for many benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs. researchgate.net

Biochemical studies have shown that benzimidazole compounds often bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin dimers into microtubules. apsnet.org The interaction is non-covalent and involves a network of hydrogen bonds and hydrophobic contacts.

Molecular docking and molecular dynamics simulations have been employed to elucidate the binding mode of benzimidazole derivatives in the colchicine site. nih.gov These studies suggest that the benzimidazole core fits into a hydrophobic pocket, while substituents can form specific hydrogen bonds with residues like Asn258 and Thr353, stabilizing the complex. The precise interactions can vary depending on the substitution pattern of the benzimidazole scaffold, explaining the observed SAR for tubulin inhibition. nih.govnih.gov Understanding these molecular interactions at an atomic level is critical for designing next-generation tubulin inhibitors with improved efficacy and reduced side effects. apsnet.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1H-benzimidazol-2-yl)-2-chloroethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with 1H-benzimidazole derivatives in the presence of potassium carbonate as a base and dioxane as a solvent at 80°C for 6 hours . Alternative routes involve acetyl chloride under reflux with 1H-benzimidazole, followed by recrystallization in methanol to purify the product . Key variables affecting yield include solvent choice (polar aprotic solvents enhance reactivity), reaction temperature (80–100°C balances kinetics and side reactions), and stoichiometric ratios (excess acylating agents improve conversion).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Standard characterization techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm the benzimidazole backbone and chloroethanone moiety (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.06 for C₉H₆ClN₂O) .

- Chromatography : HPLC with UV detection (λ ~280 nm) to assess purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies with target proteins (e.g., anti-inflammatory enzymes or microbial targets) help prioritize substituents that improve binding affinity. For example:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzimidazole ring may enhance electrophilicity and interaction with cysteine residues in enzymes .

- Solubility Optimization : LogP calculations predict hydrophobicity; introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility for in vivo studies .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Standardized Assays : Use validated protocols (e.g., COX-2 inhibition for anti-inflammatory activity) with positive controls (e.g., indomethacin) .

- Impurity Profiling : Characterize by-products (e.g., unreacted starting materials) via LC-MS and quantify their impact on bioactivity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from nonspecific effects .

Q. How can thermal stability studies inform formulation and storage of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For instance:

Q. What mechanistic insights explain the reactivity of the chloroethanone group in cross-coupling reactions?

Methodological Answer: The α-chloro ketone moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). Kinetic studies (monitored via ¹H NMR) show that electron-deficient benzimidazole rings accelerate substitution rates due to enhanced electrophilicity at the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.